REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11]2[C:5]([CH:6]3[CH2:20][CH:8]([N:9]=[C:10]2[NH:13][CH2:14][CH:15](OC)OC)[CH2:7]3)=[CH:4][C:3]=1[F:21]>Cl>[Br:1][C:2]1[CH:12]=[C:11]2[C:5](=[CH:4][C:3]=1[F:21])[CH:6]1[CH2:20][CH:8]([CH2:7]1)[N:9]1[C:10]2=[N:13][CH:14]=[CH:15]1
|
Name
|
5-bromo-N-(2,2-dimethoxyethyl)-4-fluoro-9-azatricyclo[8.1.1.0[2,7]]dodeca-2,4,6,8-tetraen-8-amine
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Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C3CC(N=C(C2=C1)NCC(OC)OC)C3)F
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Name
|
|
Quantity
|
1500 mL
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Type
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solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at 90° C. for 90 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3000-mL 4-necked round-bottom flask was placed
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Type
|
EXTRACTION
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Details
|
extracted with 1×1000 mL of ethyl acetate
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Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×500 mL of ethyl acetate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
WASH
|
Details
|
eluting with ethyl acetate: petroleum ether (1:2)
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Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3=NC=CN3C3CC(C2=CC1F)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |